Cas no 1805694-83-0 (Ethyl 5-(2-chloropropanoyl)-2-(methylthio)benzoate)

Ethyl 5-(2-chloropropanoyl)-2-(methylthio)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-(2-chloropropanoyl)-2-(methylthio)benzoate
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- Inchi: 1S/C13H15ClO3S/c1-4-17-13(16)10-7-9(12(15)8(2)14)5-6-11(10)18-3/h5-8H,4H2,1-3H3
- InChI Key: BFDIHRJEMBFESD-UHFFFAOYSA-N
- SMILES: ClC(C)C(C1C=CC(=C(C(=O)OCC)C=1)SC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 309
- XLogP3: 3.4
- Topological Polar Surface Area: 68.7
Ethyl 5-(2-chloropropanoyl)-2-(methylthio)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015004753-500mg |
Ethyl 5-(2-chloropropanoyl)-2-(methylthio)benzoate |
1805694-83-0 | 97% | 500mg |
806.85 USD | 2021-06-21 | |
Alichem | A015004753-1g |
Ethyl 5-(2-chloropropanoyl)-2-(methylthio)benzoate |
1805694-83-0 | 97% | 1g |
1,445.30 USD | 2021-06-21 | |
Alichem | A015004753-250mg |
Ethyl 5-(2-chloropropanoyl)-2-(methylthio)benzoate |
1805694-83-0 | 97% | 250mg |
504.00 USD | 2021-06-21 |
Ethyl 5-(2-chloropropanoyl)-2-(methylthio)benzoate Related Literature
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Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
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Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
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Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
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Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
Additional information on Ethyl 5-(2-chloropropanoyl)-2-(methylthio)benzoate
Ethyl 5-(2-chloropropanoyl)-2-(methylthio)benzoate (CAS No. 1805694-83-0): A Comprehensive Overview
Ethyl 5-(2-chloropropanoyl)-2-(methylthio)benzoate, with the chemical identifier CAS No. 1805694-83-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in the development of novel therapeutic agents. The benzoate core, combined with the presence of both chloro and methylthio substituents, imparts unique reactivity and functional properties that make it a valuable intermediate in synthetic chemistry.
The structure of Ethyl 5-(2-chloropropanoyl)-2-(methylthio)benzoate consists of a benzene ring substituted at the 5-position with a (2-chloropropanoyl) group and at the 2-position with a methylthio group. The ethyl ester moiety at the carboxyl group further enhances its versatility as a synthetic building block. This arrangement of functional groups allows for diverse chemical transformations, making it a candidate for various applications in drug discovery and medicinal chemistry.
In recent years, there has been growing interest in the development of heterocyclic compounds as pharmacophores due to their wide range of biological activities. The benzoate scaffold, in particular, is well-documented for its role in numerous pharmacologically active molecules. Ethyl 5-(2-chloropropanoyl)-2-(methylthio)benzoate fits into this category, offering a unique structural motif that can be modified to explore new chemical space. The presence of both electron-withdrawing and electron-donating groups on the benzene ring enhances its potential as a precursor for synthesizing compounds with enhanced binding affinity and selectivity.
One of the most compelling aspects of Ethyl 5-(2-chloropropanoyl)-2-(methylthio)benzoate is its utility in constructing more complex molecules through cross-coupling reactions. The chloro substituent on the (2-chloropropanoyl) group facilitates palladium-catalyzed reactions such as Suzuki-Miyaura and Heck couplings, which are widely used in medicinal chemistry to introduce aryl or vinyl moieties into target molecules. Similarly, the methylthio group can undergo nucleophilic substitution reactions, allowing for further functionalization at this position. These reactivity patterns make Ethyl 5-(2-chloropropanoyl)-2-(methylthio)benzoate a versatile intermediate for constructing novel heterocycles and other pharmacologically relevant structures.
Recent advancements in computational chemistry have also highlighted the importance of molecular modeling in predicting the biological activity of compounds like Ethyl 5-(2-chloropropanoyl)-2-(methylthio)benzoate. By leveraging quantum mechanical calculations and molecular dynamics simulations, researchers can gain insights into how these molecules interact with biological targets such as enzymes and receptors. This computational approach has been instrumental in guiding synthetic efforts towards optimizing potency and minimizing off-target effects. For instance, virtual screening techniques have been used to identify derivatives of Ethyl 5-(2-chloropropanoyl)-2-(methylthio)benzoate that exhibit enhanced binding affinity for specific therapeutic targets.
The pharmaceutical industry has long recognized the value of natural product-inspired scaffolds in drug discovery. Compounds derived from plants and microorganisms often exhibit unique biological activities due to their complex structural features. Ethyl 5-(2-chloropropanoyl)-2-(methylthio)benzoate shares some structural similarities with certain natural products, particularly those containing benzoate moieties. By incorporating elements from these natural scaffolds into synthetic molecules, researchers can harness their known biological properties while also exploring new chemical space. This approach has led to the discovery of several lead compounds with promising therapeutic profiles.
In addition to its role as a synthetic intermediate, Ethyl 5-(2-chloropropanoyl)-2-(methylthio)benzoate has been investigated for its potential biological activities. Preliminary studies suggest that this compound may exhibit properties relevant to areas such as anti-inflammatory and anticancer research. The combination of electron-withdrawing and electron-donating groups on the benzene ring is thought to modulate interactions with biological targets, potentially leading to enhanced efficacy compared to simpler benzoate derivatives. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
The synthesis of Ethyl 5-(2-chloropropanoyl)-2-(methylthio)benzoate involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include the formation of the benzoate core through esterification followed by selective functionalization at specific positions using chlorination and thiolation reactions. Advances in catalytic systems have enabled more efficient and sustainable routes to these transformations, reducing waste and improving yields. These improvements are crucial for large-scale production and ensure that valuable intermediates like Ethyl 5-(2-chloropropanoyl)-2-(methylthio)benzoate are accessible for further development.
The impact of Ethyl 5-(2-chloropropanoyl)-2-(methylthio)benzoate extends beyond academic research, finding applications in industrial settings where high-quality intermediates are essential for drug development programs. Pharmaceutical companies often rely on specialized suppliers who can provide these compounds in large quantities with stringent quality control measures. The demand for such intermediates is driven by the need for innovative molecular architectures that can lead to breakthrough therapies addressing unmet medical needs.
As our understanding of complex biological systems continues to evolve, so does our ability to design molecules that interact selectively with disease-causing targets. Ethyl 5-(2-chloropropanoyl)-2-(methylthio)benzoate represents one example of how structural complexity can be leveraged to achieve this goal. By modifying its core structure through rational design or high-throughput screening approaches, researchers can generate libraries of compounds with tailored properties for drug discovery efforts.
In conclusion, Ethyl 5-(2-chloropropanoyl)-2-(methylthio)benzoate (CAS No. 1805694-83-0) is a compound with significant potential in pharmaceutical chemistry and bioorganic synthesis due to its versatile structure and reactivity patterns. Its utility as an intermediate in constructing novel heterocyclic compounds underscores its importance in drug discovery programs aimed at developing new therapeutic agents against various diseases including cancer and inflammation-related disorders.
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